1-Cyclohexen-1-yl diphenylphosphinate
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Overview
Description
1-Cyclohexen-1-yl diphenylphosphinate is an organophosphorus compound with the molecular formula C18H19O2P. This compound is characterized by the presence of a cyclohexene ring bonded to a diphenylphosphinate group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexen-1-yl diphenylphosphinate can be synthesized through the reaction of cyclohexene with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexen-1-yl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the diphenylphosphinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphinate compounds.
Scientific Research Applications
1-Cyclohexen-1-yl diphenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexen-1-yl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Phenyl-1-cyclohexene: Similar in structure but lacks the diphenylphosphinate group.
Cyclohexen-1-ylbenzene: Another related compound with a benzene ring instead of the diphenylphosphinate group.
Uniqueness: 1-Cyclohexen-1-yl diphenylphosphinate is unique due to the presence of the diphenylphosphinate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
30758-41-9 |
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Molecular Formula |
C18H19O2P |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
[cyclohexen-1-yloxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H19O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h2-3,6-10,12-15H,1,4-5,11H2 |
InChI Key |
AQELSEMMEPLGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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